(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 284488-41-1
VCID: VC6810358
InChI: InChI=1S/C18H17BrO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3/b9-4+
SMILES: COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Br
Molecular Formula: C18H17BrO4
Molecular Weight: 377.234

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

CAS No.: 284488-41-1

Cat. No.: VC6810358

Molecular Formula: C18H17BrO4

Molecular Weight: 377.234

* For research use only. Not for human or veterinary use.

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - 284488-41-1

Specification

CAS No. 284488-41-1
Molecular Formula C18H17BrO4
Molecular Weight 377.234
IUPAC Name (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H17BrO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3/b9-4+
Standard InChI Key GHQYAKZDBZTTSS-RUDMXATFSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Chalcones, formally known as 1,3-diaryl-2-propen-1-ones, are a class of organic compounds with a central enone system (C6–C3–C6 backbone). The title compound, (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is distinguished by its substitution pattern:

  • 4-Bromophenyl group: A phenyl ring substituted with a bromine atom at the para position, enhancing electron-withdrawing properties.

  • 3,4,5-Trimethoxyphenyl group: A methoxy-substituted aromatic ring at the 3rd, 4th, and 5th positions, contributing steric bulk and electron-donating effects.

The E-configuration of the α,β-unsaturated ketone is stabilized by conjugation, as evidenced by planar geometries in related chalcone derivatives . X-ray crystallography of analogous structures reveals dihedral angles <5° between aromatic rings, suggesting near-planarity that facilitates π-orbital overlap .

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4,5-trimethoxybenzaldehyde under basic conditions . Key steps include:

  • Base-Catalyzed Enolate Formation: 4-Bromoacetophenone (1 mmol) reacts with 30% aqueous NaOH in ethanol to form an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde (1.1 mmol), forming a β-hydroxy ketone intermediate.

  • Dehydration: Acidic workup eliminates water, yielding the α,β-unsaturated ketone.

Reaction Conditions:

  • Solvent: Ethanol (10 mL)

  • Temperature: Room temperature (25°C)

  • Duration: 12 hours

  • Yield: 94%

Purification: Crystallization in methanol produces yellow crystalline solids .

Structural Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

δ (ppm)MultiplicityIntegrationAssignment
8.26d (J=15.6 Hz)1Hα-H (enone)
7.86d (J=8.8 Hz)2HC-2,6 (4-bromophenyl)
7.80d (J=15.6 Hz)1Hβ-H (enone)
7.60d (J=8.6 Hz)2HC-3,5 (4-bromophenyl)
6.13s2HC-2,6 (3,4,5-trimethoxyphenyl)
3.90s6HOCH3 (3,5 positions)
3.86s3HOCH3 (4 position)

13C NMR (100 MHz, CDCl3):

  • 191.1 ppm (C=O), 163.4–161.9 ppm (OCH3-substituted carbons), 138.1–121.5 ppm (aromatic carbons), 90.6 ppm (C-Br) .

IR (KBr, cm⁻¹):

  • 1656 (C=O stretch), 1608 (C=C stretch), 1250–1050 (C-O-C of methoxy groups) .

Crystallographic Insights

While the crystal structure of the title compound remains unreported, analogous chalcones exhibit monoclinic packing with P21 symmetry. Weak C–H⋯O hydrogen bonds stabilize the lattice, forming chains along the c-axis .

Biological and Pharmacological Context

Osteogenic Activity

In a 2023 study, this chalcone was synthesized as part of a series targeting bone anabolic agents. While specific data for the compound are pending publication, derivatives in the series enhanced alkaline phosphatase (ALP) activity via BMP2/SMAD1 signaling, suggesting potential osteogenesis-promoting effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator